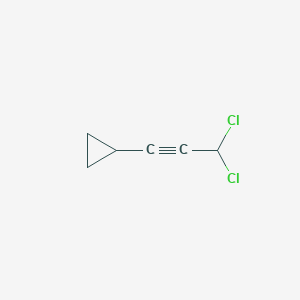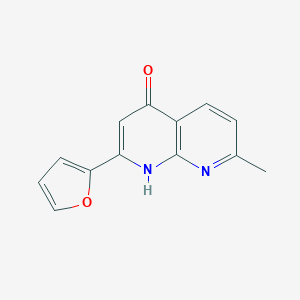
Tosyl cyanide
説明
Tosyl cyanide is a versatile reagent in organic synthesis, known for its applications in cyanation and sulfonylation reactions. It is particularly useful due to its ability to add cyanide groups to various substrates, which can be further transformed into a wide range of functional groups, making it a valuable tool in pharmaceutical chemistry and material science.
Synthesis Analysis
The synthesis of tosyl cyanide derivatives can be achieved through various methods. A novel protocol for the synthesis of α-aryl nitriles has been developed using copper-catalyzed cyanation of N-tosylhydrazones with thiocyanate salt as the cyanide source. This method is convenient and employs readily available substrates and low-toxicity thiocyanate salts, demonstrating a broad substrate scope .
Molecular Structure Analysis
The molecular structure of tosyl cyanide allows it to participate in a range of chemical reactions. Its structure is activated by titanium(IV) chloride to generate a tolylsulfinyl chloride equivalent, which adds to alkenes to provide β-chlorosulfoxides. These chlorides can be hydrolyzed to β-hydroxysulfoxides in a stereocontrolled manner .
Chemical Reactions Analysis
Tosyl cyanide is known for its ability to undergo free radical addition to unsaturated hydrocarbons. This addition is regio- and stereoselective, and can lead to intramolecular cyclization and ring cleavage in certain substrates . Additionally, tosyl cyanide can participate in water-mediated radical C-H tosylation of alkenes, where it forms vinyl sulfone through a sequence of radical additions and eliminations . Diels-Alder cycloadditions with dienes result in the formation of 2-tosylpyridines and 3,6-dihydro-2-pyridones, showcasing its versatility in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tosyl cyanide derivatives are influenced by their molecular structure. For instance, the fluorescent properties of bis-intercalating asymmetric cyanine dyes, which are derivatives of tosyl cyanide, are significantly enhanced when they form complexes with double-stranded DNA. These complexes are stable and can be used for sensitive detection and quantitation in gel electrophoresis . The photocatalytic transformations of tosyl cyanide are conducted under mild conditions, which is advantageous for various radical-involved transformations .
科学的研究の応用
Organic Synthesis
- Field : Organic & Biomolecular Chemistry
- Application : Tosyl cyanide is used as a cyanation agent in the synthesis of structurally diverse products containing the nitrile function . It’s used in reactions where a preexisting carbon functionality is transformed into a nitrile function .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. In one example, ethers, alcohols, carbamates, and aliphatic compounds were successfully cyanated using tosyl cyanide as the CN source .
- Results : The outcomes of these reactions are structurally diverse products containing the nitrile function .
Photocatalytic Transformations
- Field : Photocatalysis
- Application : Tosyl cyanide is used in photocatalytic transformations, which are generally conducted under mild conditions .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. In one example, an oxidative photocyanation was reported with benzophenone as an organic photocatalyst .
- Results : The outcomes of these reactions can vary, but they involve the transformation of tosyl cyanide under the influence of light .
Electrophilic Cyanide-Transfer Reagents
- Field : Organic Chemistry
- Application : Tosyl cyanide is used as an electrophilic cyanide-transfer reagent. This strategy is used to access important structural motives in a complementary way compared to other methods .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. Over the last few years, a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
- Results : The outcomes of these reactions are structurally diverse products containing the nitrile function .
Non-Toxic Cyanide Sources and Cyanating Agents
- Field : Organic & Biomolecular Chemistry
- Application : Tosyl cyanide is used as a non-toxic cyanide source and cyanating agent in the synthesis of structurally diverse products containing the nitrile function .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
- Results : The outcomes of these reactions are structurally diverse products containing the nitrile function .
Preparation of Polyfunctional Nitriles
- Field : Organic Chemistry
- Application : Tosyl cyanide is used in the preparation of polyfunctional nitriles .
- Method : The specific method of application or experimental procedures can vary depending on the reaction .
- Results : The outcomes of these reactions are polyfunctional nitriles .
Free-Radical Cyanation of B-Alkylcatecholboranes
- Field : Organic Chemistry
- Application : Tosyl cyanide is used in free-radical cyanation of B-alkylcatecholboranes .
- Method : The specific method of application or experimental procedures can vary depending on the reaction .
- Results : The outcomes of these reactions can vary, but they involve the cyanation of B-alkylcatecholboranes .
Electrophilic Cyanide-Transfer Reagents
- Field : Organic Chemistry
- Application : Tosyl cyanide is used as an electrophilic cyanide-transfer reagent. This strategy is used to access important structural motives in a complementary way compared to other methods .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. Over the last few years, a variety of different reagents have been very successfully employed for the cyanation of different nucleophiles .
- Results : The outcomes of these reactions are structurally diverse products containing the nitrile function .
Non-Toxic Cyanide Sources and Cyanating Agents
- Field : Organic & Biomolecular Chemistry
- Application : Tosyl cyanide is used as a non-toxic cyanide source and cyanating agent in the synthesis of structurally diverse products containing the nitrile function .
- Method : The specific method of application or experimental procedures can vary depending on the reaction. Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
- Results : The outcomes of these reactions are structurally diverse products containing the nitrile function .
Preparation of Polyfunctional Nitriles
- Field : Organic Chemistry
- Application : Tosyl cyanide is used in the preparation of polyfunctional nitriles .
- Method : The specific method of application or experimental procedures can vary depending on the reaction .
- Results : The outcomes of these reactions are polyfunctional nitriles .
Free-Radical Cyanation of B-Alkylcatecholboranes
- Field : Organic Chemistry
- Application : Tosyl cyanide is used in free-radical cyanation of B-alkylcatecholboranes .
- Method : The specific method of application or experimental procedures can vary depending on the reaction .
- Results : The outcomes of these reactions can vary, but they involve the cyanation of B-alkylcatecholboranes .
Safety And Hazards
将来の方向性
Recent research has focused on the photocatalytic transformations of Tosyl cyanide, which are generally conducted under mild conditions . These transformations involve radical-involved transformations of Tosyl cyanide via photo-induced cyanation or sulfonylcyanation . This area of research is promising and may lead to new applications and methods in organic synthesis .
特性
IUPAC Name |
(4-methylphenyl)sulfonylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIMGVUGJVFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172685 | |
| Record name | p-Toluenesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl cyanide | |
CAS RN |
19158-51-1 | |
| Record name | 4-Methylbenzenesulfonyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulphonyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluenesulphonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



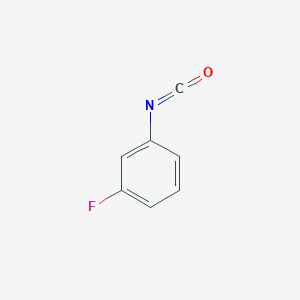
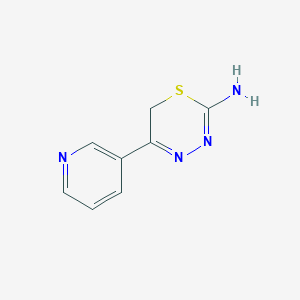
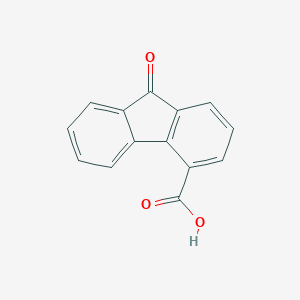
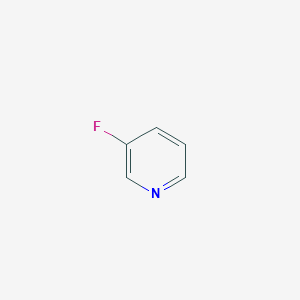
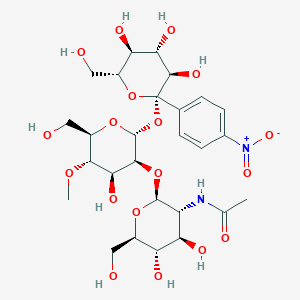
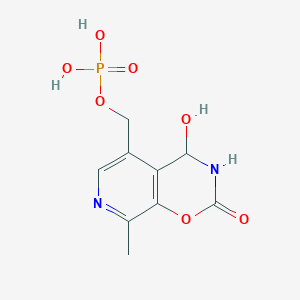
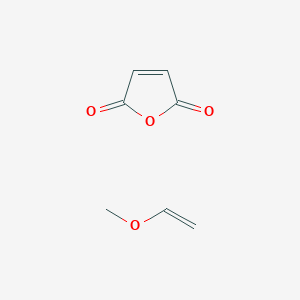
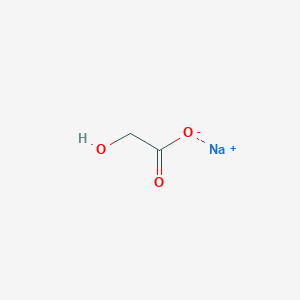
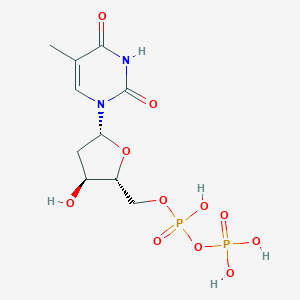
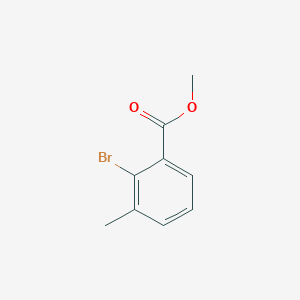
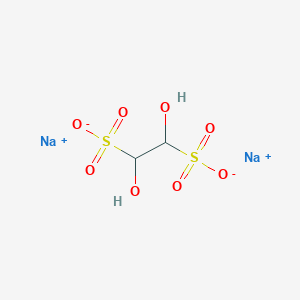
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
